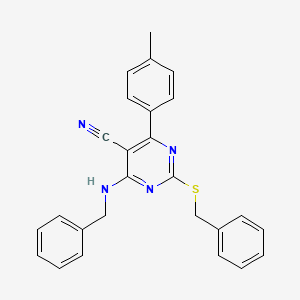

4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile” is a pyrimidine-based compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

The molecular structure of “4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile” is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine derivatives exhibit a range of biological and pharmacological activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The molecular formula of “4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile” is C26H22N4S and its molecular weight is 422.55 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile, focusing on six unique fields:

Anticancer Activity

Pyrimidine derivatives, including 4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile, have shown significant potential as anticancer agents. These compounds can inhibit the growth of various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The structural similarity to nucleotide bases allows these derivatives to integrate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the pyrimidine ring enhances its ability to interact with microbial enzymes and proteins, leading to the inhibition of essential biological processes in these organisms. This makes it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Research has indicated that pyrimidine derivatives can offer neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against cell death and improving cognitive function .

Anti-inflammatory Applications

The anti-inflammatory properties of 4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile are attributed to its ability to inhibit key inflammatory mediators. By blocking the production of cytokines and other inflammatory molecules, this compound can potentially be used to treat chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Pyrimidine derivatives have been explored for their antiviral properties, particularly against viruses like HIV and hepatitis. These compounds can inhibit viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle. This makes them valuable in the development of antiviral therapies .

Antioxidant Potential

The antioxidant activity of this compound is another area of interest. By scavenging free radicals and reducing oxidative stress, it can protect cells from damage and support overall cellular health. This property is particularly beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These transcription factors are involved in the regulation of ER stress and inflammatory pathways .

Mode of Action

The compound interacts with its targets through a molecular docking mechanism . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress and NF-kB inflammatory pathways . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties . Specifically, the compound shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

Future Directions

Pyrimidine derivatives have shown potential in various fields of research and industry. The development of more potent and efficacious drugs with pyrimidine scaffold is a promising area of research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

4-(benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4S/c1-19-12-14-22(15-13-19)24-23(16-27)25(28-17-20-8-4-2-5-9-20)30-26(29-24)31-18-21-10-6-3-7-11-21/h2-15H,17-18H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDOYOKLVCJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)